1,3,5-Trimethyl-1,3,5-trisilinane
Description
1,3,5-Trimethyl-1,3,5-trisilinane is a cyclic organosilicon compound with a six-membered ring structure comprising three silicon atoms alternating with three methylene (CH₂) groups. Each silicon atom is substituted with a methyl group, resulting in the molecular formula C₉H₁₈Si₃ (derived from its IUPAC name and structural analogy to similar compounds) . Applications of this compound are inferred to include use as a precursor in organosilicon synthesis and materials science due to its methyl substituents, which confer hydrophobicity and resistance to hydrolysis compared to more polar derivatives .
Properties
Molecular Formula |
C6H18Si3 |
|---|---|
Molecular Weight |
174.46 g/mol |
IUPAC Name |
1,3,5-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |
InChI Key |
DWKMLSRQOYQIEY-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH]1C[SiH](C[SiH](C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-trisilinane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions. The reaction typically proceeds as follows: [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,3,5-Trimethyl-1,3,5-trisilinane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and ceramics.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organosilicon compounds.
Catalysis: It is employed as a catalyst or catalyst support in various chemical reactions.
Electronics: The compound is investigated for its potential use in electronic devices due to its unique electrical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1,3,5-trisilinane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical transformations. The pathways involved often include the formation and breaking of Si-C and Si-H bonds, leading to the desired chemical products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on their structural and functional similarities to 1,3,5-Trimethyl-1,3,5-trisilinane:
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
- Molecular Formula : C₁₅H₃₆O₆Si₃
- Molecular Weight : 396.70 g/mol
- Substituents : Each silicon atom is bonded to two ethoxy (OCH₂CH₃) groups and one methylene group.
- Physical Properties: Appearance: Colorless liquid Boiling Point: ~320°C Density: ~1.02 g/mL Solubility: Miscible with organic solvents (e.g., ethanol, ether), insoluble in water .
- Applications :
1,3,5-Trivinyl-1,1,3,5,5-pentamethyltrisiloxane
- Molecular Formula : C₁₀H₂₀O₃Si₃ (CAS: 1529-65-3)
- Molecular Weight : 284.62 g/mol
- Substituents : Silicon atoms alternate with oxygen in the ring (trioxatrisilinane), with vinyl (CH₂=CH-) and methyl groups.
- Physical Properties :
- Likely a liquid (based on analogs).
- High reactivity due to vinyl groups.
- Applications :
2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane
- Molecular Formula : C₁₂H₂₁F₉O₃Si₃
- Molecular Weight : 468.54 g/mol
- Substituents : Silicon atoms bonded to methyl and trifluoropropyl (CF₃CH₂CH₂-) groups in an oxygen-containing ring.
- Physical Properties :
- High thermal and chemical stability due to fluorine substituents.
- Likely low surface energy and hydrophobicity.
- Applications :
Comparative Analysis
Structural and Functional Differences
| Compound | Ring Type | Substituents | Key Functional Groups |
|---|---|---|---|
| 1,3,5-Trimethyl-trisilinane | Trisilinane (Si–C) | Methyl | Hydrophobic, stable |
| Hexaethoxy-trisilinane | Trisilinane (Si–C) | Ethoxy | Polar, hydrolytically stable |
| Trivinyl-trioxatrisilinane | Trioxatrisilinane | Vinyl, methyl | Reactive (polymerizable) |
| Trifluoropropyl-trioxatrisilinane | Trioxatrisilinane | Trifluoropropyl, methyl | Fluorinated, inert |
Physical Properties and Reactivity
- Thermal Stability : Fluorinated and ethoxy derivatives exhibit higher thermal stability (>300°C) compared to methyl-substituted analogs .
- Reactivity : Vinyl groups enable polymerization, while ethoxy groups undergo hydrolysis under acidic/basic conditions .
- Solubility: Methyl and trifluoropropyl groups enhance solubility in non-polar solvents, whereas ethoxy derivatives are more polar .
Research Findings and Data Gaps
- Synthesis Methods : Hexaethoxy-trisilinane is synthesized via silane alkoxylation, while trifluoropropyl derivatives require specialized fluorination steps .
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